Fmoc-His(Clt)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-2-chlorotrityl-L-histidine, is a derivative of the amino acid histidine that incorporates a fluorenylmethyloxycarbonyl protecting group at the amino terminus and a chlorotrityl protecting group at the imidazole side chain. This compound is widely used in peptide synthesis due to its enhanced stability and favorable chemical properties.
Fmoc-His(Clt)-OH is classified as a protected amino acid derivative. It belongs to the category of Fmoc (fluorenylmethyloxycarbonyl) chemistry, which is a widely adopted method for solid-phase peptide synthesis.
The synthesis of Fmoc-His(Clt)-OH typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor progress and assess purity.
The molecular structure of Fmoc-His(Clt)-OH features:
The molecular formula is C₁₈H₁₈ClN₃O₃, with a molecular weight of approximately 363.81 g/mol .
Fmoc-His(Clt)-OH participates in various chemical reactions during peptide synthesis:
The stability of the chlorotrityl protecting group makes it advantageous for synthesizing peptides that require mild cleavage conditions, reducing the risk of degradation for sensitive residues.
The mechanism of action for Fmoc-His(Clt)-OH in peptide synthesis involves:
The efficiency and selectivity of these reactions are influenced by factors such as steric hindrance from protecting groups and reaction conditions (temperature, solvent choice).
Fmoc-His(Clt)-OH is primarily used in:
The development of orthogonal protecting group strategies revolutionized solid-phase peptide synthesis, with the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) approach emerging as the dominant methodology since the late 1970s. This system provided a critical advantage over classical tert-butyloxycarbonyl/benzyl approaches through its elimination of highly corrosive hydrogen fluoride deprotection steps and improved compatibility with complex modifications. The inherent orthogonality—where Fmoc removal via piperidine treatment does not affect tert-butyl-based side-chain protection—enabled safer automation and broader accessibility to non-specialist laboratories [3] [8].
Histidine protection presented unique challenges in this framework. The nucleophilic imidazole side chain readily participates in undesired side reactions during amino acid activation and coupling, necessitating protection strategies. Early implementations utilized the triphenylmethyl (triphenylmethyl) group due to its commercial availability and moderate acid sensitivity. However, triphenylmethyl exhibited critical limitations: marginal stability under repetitive piperidine deprotection cycles and significant racemization during coupling reactions. These shortcomings proved particularly problematic for synthesizing histidine-rich sequences and segment condensation approaches requiring prolonged synthesis times [1] [6].
The 1990s witnessed focused innovation in histidine protection. Researchers systematically explored trityl derivatives to enhance stability and minimize racemization. The 2-chlorotrityl group emerged as a superior alternative, first comprehensively characterized by Aletras and Barlos. Its enhanced steric bulk and electron-withdrawing chlorine substituent fundamentally improved stability profiles compared to triphenylmethyl. This advancement aligned with broader trends in protecting group evolution, where tailoring protecting groups for specific amino acid chemistries became essential for synthesizing complex targets like glycopeptides, phosphopeptides, and long-chain therapeutic peptides [1] [3].
Table 1: Evolution of Key Protecting Groups for Histidine in Fluorenylmethyloxycarbonyl Solid-Phase Peptide Synthesis
Protecting Group | Era of Prominence | Key Advantages | Critical Limitations |
---|---|---|---|
Benzyl | Pre-1980s | Compatible with Boc chemistry; low cost | Requires harsh HF cleavage; incompatible with Fmoc deprotection |
Triphenylmethyl | 1980s-early 1990s | Moderate acid sensitivity; commercially available | Marginal piperidine stability; high racemization propensity |
2-Chlorotrityl | Mid-1990s-present | Enhanced piperidine stability; significantly reduced racemization; orthogonality with tert-butyl | Requires dilute trifluoroacetic acid for selective cleavage |
Methyltrityl | Late 1990s-present | Extremely mild acid cleavage (1% trifluoroacetic acid) | Higher cost; steric hindrance in some sequences |
The 2-chlorotrityl group confers decisive advantages over triphenylmethyl through three interconnected chemical mechanisms: enhanced steric bulk, electronic modulation via chlorine substitution, and optimized acid sensitivity. These properties directly address the core deficiencies observed with triphenylmethyl protection in histidine residues.
Enhanced Stability Under Basic and Mildly Acidic Conditions:The electron-withdrawing chlorine atom at the ortho position of the trityl scaffold significantly stabilizes the carbocation intermediate formed during acidolysis. This translates to markedly improved resistance to repetitive piperidine deprotection cycles (20% in dimethylformamide) during chain elongation. Critically, while 2-chlorotrityl remains cleavable with trifluoroacetic acid, it demonstrates exceptional stability toward weakly acidic reagents (<30% acetic acid) that readily deprotect triphenylmethyl. This property is indispensable for convergent synthesis strategies employing protected peptide fragments. When synthesizing protected segments on 2-chlorotrityl chloride resins, the histidine(2-chlorotrityl) group remains intact during cleavage with mild acids (1-5% trifluoroacetic acid in dichloromethane), enabling subsequent fragment coupling without premature side-chain deprotection [1] [2] [6].
Racemization Suppression During Coupling:Racemization at the histidine Cα-center represents a major side reaction during peptide synthesis, particularly in segments requiring prolonged coupling times. Mechanistic studies indicate that the imidazole ring can facilitate base-catalyzed enolization leading to epimerization. Fmoc-Histidine(2-chlorotrityl)-OH demonstrates approximately 33% lower racemization compared to its triphenylmethyl counterpart under identical coupling conditions. This improvement stems from the 2-chlorotrityl group's superior steric shielding of the imidazole nitrogen, impeding proton abstraction pathways that initiate racemization. Consequently, peptides synthesized using the 2-chlorotrityl derivative consistently exhibit higher chiral purity, particularly in challenging sequences involving C-terminal histidine or slow-coupling residues like sterically hindered N-methylated amino acids [2] [4].
Orthogonal Deprotection Protocols:The differential acid sensitivity between 2-chlorotrityl (requiring 1-5% trifluoroacetic acid in dichloromethane) and tert-butyl/triphenylmethyl groups (requiring 90-95% trifluoroacetic acid) establishes powerful orthogonality. This enables sophisticated synthetic strategies:
Selective On-Resin Deprotection: In hybrid protection schemes, histidine(2-chlorotrityl) remains intact while tert-butyl-based side-chain protection (e.g., serine(tert-butyl), aspartic acid(tert-butyl)) or triphenylmethyl-protected residues (e.g., cysteine(triphenylmethyl)) are deprotected using high-concentration trifluoroacetic acid cocktails. This facilitates selective on-resin modifications such as side-chain cyclization or fluorescent labeling before final cleavage [6] [7].
Convergent Fragment Condensation: Protected peptide fragments synthesized using histidine(2-chlorotrityl) maintain side-chain protection during segment coupling. The 2-chlorotrityl group is removed only during the final global deprotection, minimizing side reactions. This contrasts sharply with triphenylmethyl-protected fragments, where partial deprotection during handling or storage introduces heterogeneity [1] [2].
Table 2: Comparative Performance of Histidine Protecting Groups in Fluorenylmethyloxycarbonyl Solid-Phase Peptide Synthesis
Parameter | Triphenylmethyl | 2-Chlorotrityl | Methyltrityl |
---|---|---|---|
Relative Racemization Rate | 1.0 (Reference) | 0.67 | 0.75 |
Cleavage Conditions | 10-30% acetic acid; 1-5% trifluoroacetic acid | 1-5% trifluoroacetic acid/dichloromethane | 0.5-1% trifluoroacetic acid/dichloromethane |
Stability to 20% Piperidine/Dimethylformamide | Moderate (Partial deprotection) | High (Minimal deprotection) | High (Minimal deprotection) |
Compatibility with Convergent Synthesis | Limited | Excellent | Excellent |
Steric Hindrance | Moderate | High | Very High |
Synthetic Implementation:Standard protocols for employing Fmoc-Histidine(2-chlorotrityl)-OH leverage its stability during chain assembly and selective deprotection profile. Coupling typically utilizes hexafluorophosphate benzotriazole tetramethyl uronium/1-hydroxybenzotriazole or diisopropylcarbodiimide/oxyma activation in dimethylformamide or N-methylpyrrolidone. Following chain assembly, selective deprotection requires treatment with 1-5% trifluoroacetic acid in dichloromethane containing 2-5% triisopropylsilane as a cation scavenger for 10-30 minutes. For global deprotection in convergent strategies, standard trifluoroacetic acid cocktails (e.g., trifluoroacetic acid/triisopropylsilane/water, 95:2.5:2.5) simultaneously remove 2-chlorotrityl and tert-butyl-based protections while cleaving the peptide from most acid-labile resins. This streamlined deprotection contrasts with earlier multi-step approaches, underlining the operational efficiency gained through optimized protecting groups like 2-chlorotrityl [1] [6] [7].
The strategic adoption of Fmoc-Histidine(2-chlorotrityl)-OH exemplifies the iterative refinement of protecting groups to address specific synthetic challenges. Its combination of steric protection, electronic stabilization, and tailored lability overcomes historical limitations associated with histidine incorporation, enabling robust synthesis of complex peptides for biomedical research and therapeutic development.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: